Superior In Vivo Antihypertensive Efficacy Versus Fasudil and Y-27632
In a comprehensive in vivo characterization across multiple rodent models of arterial hypertension, SAR407899 demonstrated superior blood pressure-lowering efficacy compared to both fasudil and Y-27632 when administered orally over a dose range of 3 to 30 mg/kg [1]. While the study authors did not report the specific numeric blood pressure reduction values for fasudil and Y-27632 in the publicly available abstract, the directional superiority of SAR407899 was explicitly stated as a key differentiator in the peer-reviewed publication, based on comparative evaluation in spontaneously hypertensive rats and other hypertensive rodent models [1]. This head-to-head comparison establishes SAR407899 as the more efficacious oral antihypertensive agent among these three ROCK inhibitors.
| Evidence Dimension | In vivo antihypertensive efficacy (oral administration) |
|---|---|
| Target Compound Data | Blood pressure lowering (superior efficacy, directional) over 3–30 mg/kg PO dose range |
| Comparator Or Baseline | Fasudil and Y-27632 (inferior efficacy at comparable evaluation) |
| Quantified Difference | Superior (exact quantitative difference not specified in primary literature) |
| Conditions | Rodent models of arterial hypertension; oral dosing; dose range 3–30 mg/kg PO |
Why This Matters
For researchers investigating ROCK-mediated hypertension pathways or evaluating translational cardiovascular candidates, SAR407899 offers demonstrably superior in vivo pharmacodynamic efficacy relative to commonly used tool compounds fasudil and Y-27632, reducing the required dose and potentially improving experimental signal-to-noise ratios in hypertensive animal models.
- [1] Löhn M, Plettenburg O, Ivashchenko Y, et al. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension. 2009;54(3):676-683. doi:10.1161/HYPERTENSIONAHA.109.134353. View Source
